Quizartinib monohydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
950769-62-7 |
|---|---|
Molecular Formula |
C29H33ClN6O4S |
Molecular Weight |
597.1 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea;hydrochloride |
InChI |
InChI=1S/C29H32N6O4S.ClH/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34;/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36);1H |
InChI Key |
PXAZTIFOJADIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl |
Origin of Product |
United States |
Molecular Mechanism of Action of Quizartinib Monohydrochloride
Selective Inhibition of FLT3 Receptor Tyrosine Kinase
Quizartinib's primary therapeutic effect stems from its highly selective inhibition of the FLT3 receptor tyrosine kinase. patsnap.comwikipedia.org This selectivity is crucial for its potent anti-leukemic activity while minimizing off-target effects. patsnap.com
Type II Kinase Inhibitor Classification and Binding Conformation
Quizartinib (B1680412) is classified as a type II kinase inhibitor. researchgate.netnih.gov This classification is based on its unique binding mechanism to the target kinase. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like quizartinib bind to and stabilize an inactive conformation of the enzyme. nih.govplos.org Specifically, quizartinib binds to the "DFG-out" conformation of the FLT3 kinase domain, where the Asp-Phe-Gly (DFG) motif at the beginning of the activation loop is flipped from its active "DFG-in" position. plos.orgnih.gov This binding to a less-conserved inactive state is thought to contribute to the higher selectivity of type II inhibitors compared to their type I counterparts. plos.org The co-crystal structure of quizartinib bound to FLT3 reveals an "Abl-like" inactive conformation, with the activation loop folded back onto the kinase domain. plos.orgosti.gov
Ligand Binding Site Interaction and Affinity (e.g., ATP-Binding Domain)
Quizartinib exerts its inhibitory effect by binding to the adenosine (B11128) triphosphate (ATP) binding site of the FLT3 receptor. patsnap.comnih.govdrugbank.com This competitive binding prevents ATP from accessing the kinase domain, thereby blocking the phosphorylation necessary for receptor activation. patsnap.comnih.gov The interactions between quizartinib and the FLT3 active site are critical for its high potency. plos.orgosti.gov Detailed structural analysis shows that quizartinib forms specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. researchgate.netmdpi.com Key interactions include hydrogen bonds with the amino acid residues Cys694 and Glu661 in the hinge region and a π-π stacking interaction with the gatekeeper residue Phe691. nih.govresearchgate.net Quizartinib and its active metabolite, AC886, exhibit high affinity for FLT3, with dissociation constants (Kd) in the low nanomolar range. researchgate.net
Table 1: Binding Affinities of Quizartinib and AC886 for FLT3
| Compound | Dissociation Constant (Kd) (nM) |
| Quizartinib | 3.3 |
| AC886 | 1.1 |
Data sourced from ResearchGate. researchgate.net
Differential Binding Affinity for FLT3-ITD Versus Wild-Type FLT3
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are common in AML and lead to constitutive activation of the receptor. patsnap.com Quizartinib is a potent inhibitor of both wild-type (WT) FLT3 and FLT3-ITD. apexbt.comnih.gov However, some studies have indicated a differential binding affinity. While highly potent against both forms, quizartinib and its metabolite AC886 have been reported to have a 10-fold lower affinity for FLT3-ITD compared to wild-type FLT3 in binding assays. nih.govdrugbank.comclinicaltrialsarena.com Despite this, quizartinib effectively inhibits the constitutive phosphorylation of FLT3-ITD, leading to the induction of apoptosis in leukemia cells dependent on this mutation. researchgate.netliverpool.ac.uk The potency of quizartinib against FLT3-ITD is significant because this mutation is associated with a poor prognosis in AML. nih.gov In cellular assays, quizartinib inhibits FLT3-ITD autophosphorylation with an IC50 of 1.1 nM, while the IC50 for wild-type FLT3 is 4.2 nM. apexbt.com
Table 2: Inhibitory Concentration (IC50) of Quizartinib
| FLT3 Form | IC50 (nM) |
| FLT3-ITD | 1.1 |
| Wild-Type FLT3 | 4.2 |
Data sourced from APExBIO. apexbt.com
Activity Profile of the Primary Metabolite, AC886
Quizartinib is metabolized in the body to a primary active metabolite, AC886. oncotarget.comnih.gov This metabolite is also a potent and selective FLT3 inhibitor with an activity profile similar to the parent compound. oncotarget.comnih.govresearchgate.net AC886 binds to the ATP binding domain of FLT3 with high affinity, comparable to or even greater than quizartinib, and effectively inhibits FLT3 kinase activity. researchgate.netnih.govdrugbank.com In preclinical studies, AC886 demonstrated potent inhibition of FLT3 phosphorylation and downstream signaling pathways. oncotarget.com In fact, AC886 showed greater inhibition of FLT3 phosphorylation at lower concentrations than quizartinib, with an IC50 value of 0.18 nM compared to 0.50 nM for quizartinib in the MV4-11 AML cell line. researchgate.netoncotarget.com Both quizartinib and AC886 have been shown to have antitumor activity in mouse xenograft models. nih.govresearchgate.net
Table 3: Inhibitory Activity of Quizartinib and AC886 on FLT3 Phosphorylation in MV4-11 Cells
| Compound | IC50 (nM) |
| Quizartinib | 0.50 |
| AC886 | 0.18 |
Data sourced from Oncotarget and ResearchGate. researchgate.netoncotarget.com
Disruption of FLT3-Dependent Downstream Signaling Pathways
By inhibiting FLT3, quizartinib effectively disrupts the downstream signaling cascades that are crucial for the proliferation and survival of leukemic cells. patsnap.comaacrjournals.org
Inhibition of FLT3 Autophosphorylation
The binding of quizartinib to the ATP-binding site of FLT3 directly prevents the autophosphorylation of the receptor. nih.govdrugbank.comaacrjournals.org This is a critical first step in the activation of the kinase and the subsequent signaling cascade. Quizartinib potently inhibits FLT3 autophosphorylation in cells expressing both wild-type and ITD-mutated FLT3. nih.govaacrjournals.org This inhibition has been demonstrated in various leukemia cell lines, leading to the suppression of downstream signaling pathways such as the STAT5, Ras/MAPK, and PI3K/Akt pathways. liverpool.ac.ukaacrjournals.org The sustained inhibition of FLT3 phosphorylation, even after transient exposure to the drug, is a key feature of quizartinib's mechanism and contributes to its durable anti-leukemic effects. nih.govaacrjournals.org
Modulation of the PI3K/AKT/mTOR Signaling Cascade
The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling network for cell proliferation, survival, and growth. In acute myeloid leukemia (AML) with FLT3-ITD mutations, this pathway is constitutively activated. nih.govnih.gov The mutated FLT3 receptor continuously signals downstream, leading to the activation of PI3K and subsequent phosphorylation of AKT and mTOR. nih.govdovepress.com
Quizartinib's primary inhibitory action on FLT3 directly curtails this aberrant signaling. By preventing FLT3 autophosphorylation, it blocks the upstream signal required for PI3K/AKT/mTOR activation. oncotarget.comdovepress.com Studies have demonstrated that treatment with Quizartinib leads to reduced phosphorylation of AKT in FLT3-ITD positive AML cells. oncotarget.comoncotarget.com This interruption of the PI3K/AKT/mTOR cascade is a key mechanism through which Quizartinib exerts its anti-leukemic effects, contributing to the inhibition of cell growth and survival. oncotarget.comunipd.it
Regulation of the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is another fundamental signaling route that governs cell proliferation and differentiation. nih.gov Similar to the PI3K cascade, the RAS/RAF/MEK/ERK pathway is a downstream effector of FLT3. dovepress.comnih.gov Constitutive activation of FLT3-ITD results in persistent signaling through this pathway, promoting uncontrolled leukemic cell division. dovepress.com
Quizartinib effectively regulates this pathway by inhibiting its source. The blockade of FLT3 phosphorylation by Quizartinib prevents the activation of RAS and the subsequent phosphorylation cascade involving RAF, MEK, and ERK. dovepress.com Research has specifically shown that Quizartinib and its active metabolite, AC886, potently inhibit the phosphorylation of downstream molecules MEK1/2 and ERK1/2 in FLT3-ITD mutated cells. oncotarget.com This disruption of RAS/RAF/MEK/ERK signaling is crucial for halting the cell cycle and proliferation driven by the FLT3 mutation. oncotarget.com
Impact on JAK/STAT5 Signaling
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT5, is another critical downstream target of FLT3 signaling. dovepress.com In the context of FLT3-ITD mutations, STAT5 is constitutively activated through phosphorylation, a process that is sometimes mediated by an immature form of the FLT3 receptor located in the endoplasmic reticulum. nih.gov Activated STAT5 translocates to the nucleus and promotes the transcription of genes essential for cell survival and proliferation.
Quizartinib demonstrates a significant impact on this pathway. Its primary action of inhibiting FLT3 kinase activity directly prevents the phosphorylation of STAT5. oncotarget.com In vitro studies have confirmed that Quizartinib treatment leads to a marked reduction in phosphorylated STAT5 levels in FLT3-ITD positive cells. oncotarget.comoncotarget.com However, some studies note that despite the suppression of FLT3 phosphorylation, persistent activation of STAT5 signaling can occur through other mechanisms, potentially contributing to resistance. researchgate.net
Cellular Effects of FLT3 Inhibition by Quizartinib
Inhibition of Leukemic Cell Proliferation
A primary cellular consequence of Quizartinib's inhibition of FLT3 and its downstream pathways is a potent and selective arrest of leukemic cell proliferation. nih.govdovepress.com This effect is particularly pronounced in AML cells that harbor the FLT3-ITD mutation and are dependent on its signaling for growth. nih.gov By blocking the pro-proliferative signals from the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT5 pathways, Quizartinib effectively halts the uncontrolled cell division that characterizes leukemia. dovepress.comdrugbank.com
The anti-proliferative potency of Quizartinib has been quantified in numerous preclinical studies using various FLT3-ITD positive human leukemia cell lines. The 50% inhibitory concentration (IC50), a measure of drug potency, is consistently observed in the low nanomolar range, highlighting its high efficacy. nih.govoncotarget.comunipd.itrndsystems.com
Table 1: In Vitro Anti-proliferative Activity of Quizartinib in FLT3-ITD Positive Cell Lines
| Cell Line | IC50 (nM) | Source(s) |
|---|---|---|
| MV4-11 | <1 | oncotarget.com |
| MV4-11 | 0.56 | rndsystems.com |
| MV4-11 | 0.4 | nih.gov |
| MV4-11 | 0.6 | unipd.it |
| MOLM-13 | 0.7 | unipd.it |
| MOLM-14 | 1-2 | nih.gov |
Induction of Apoptosis in FLT3-Mutated Leukemic Cells
Beyond halting proliferation, Quizartinib actively induces programmed cell death, or apoptosis, in leukemic cells with activating FLT3 mutations. dovepress.comnih.gov The survival of these malignant cells is highly dependent on the continuous anti-apoptotic signals generated by the constitutively active FLT3 receptor and its downstream pathways. nih.govpharmacytimes.com
By inhibiting FLT3, Quizartinib extinguishes these critical survival signals. nih.govnih.gov The subsequent deactivation of pro-survival pathways like PI3K/AKT and the loss of STAT5-mediated transcription of survival genes tips the cellular balance towards apoptosis. oncotarget.comnih.gov This induction of apoptosis is a crucial component of Quizartinib's therapeutic effect, leading to the clearance of leukemic blasts. dovepress.comnih.gov Notably, this apoptotic effect is selective; Quizartinib primarily induces a loss of viability in cells that express the constitutively activated FLT3, while having a minimal effect on cells without the mutation. nih.gov
Preclinical Pharmacological Characterization and Efficacy Studies of Quizartinib Monohydrochloride
In Vitro Cellular Model Investigations
Quizartinib (B1680412) has demonstrated potent antiproliferative activity against human acute myeloid leukemia (AML) cell lines that harbor the FLT3-ITD mutation. In various studies, it has consistently shown the ability to inhibit the growth of cell lines such as MV4-11, MOLM-13, and MOLM-14 at nanomolar concentrations. nih.govnih.gov The compound effectively reduces the viability of these FLT3-ITD positive cells, with reported 50% inhibitory concentration (IC50) values typically below 1 nM. nih.gov For instance, quizartinib inhibited the growth of MV4-11, MOLM-13, and MOLM-14 cells with IC50 values of 0.40 nM, 0.89 nM, and 0.73 nM, respectively. nih.govresearchgate.net Other studies have reported similar potent IC50 values of 0.31 ± 0.05 nM for MV4-11, 0.62 ± 0.03 nM for MOLM-13, and 0.38 ± 0.06 nM for MOLM-14. nih.govresearchgate.net This potent activity underscores its specificity for leukemia cells dependent on the FLT3-ITD signaling pathway for their proliferation and survival. biorxiv.org
| Cell Line | IC50 (nM) - Study 1 nih.gov | IC50 (nM) - Study 2 nih.gov |
|---|---|---|
| MV4-11 | 0.40 | 0.31 ± 0.05 |
| MOLM-13 | 0.89 | 0.62 ± 0.03 |
| MOLM-14 | 0.73 | 0.38 ± 0.06 |
The activity of quizartinib has also been evaluated in cell lines that express wild-type FLT3 (FLT3-WT). While quizartinib is highly potent against FLT3-ITD mutations, it also demonstrates inhibitory activity against FLT3-WT, albeit with a lower affinity compared to its active metabolite, AC886. drugbank.com However, its potency is significantly higher against the ITD-mutated form than the wild-type receptor. nih.gov This differential sensitivity is a key characteristic of its selective action. In cell lines expressing only FLT3-WT, such as KG-1a, the growth inhibitory effects are considerably less potent compared to FLT3-ITD positive lines. nih.gov Interim data from the QUIWI trial have suggested that quizartinib may also have potential utility in patients with FLT3-ITD-negative (wild-type) AML. onclive.comaml-hub.com
Comparative studies have positioned quizartinib as a highly potent and selective FLT3 inhibitor relative to other agents. When compared with the first-generation inhibitor midostaurin (B1676583), quizartinib demonstrates superior potency. nih.govhaematologica.org For example, in MOLM-13 cells, quizartinib showed greater potency than both midostaurin and gilteritinib (B612023). haematologica.org In midostaurin-resistant MOLM-14 cells, the IC50 values for quizartinib were significantly lower (3.61 to 9.23 nM) compared to those for midostaurin (45.09 to 106.00 nM) and gilteritinib (29.08 to 49.31 nM), indicating that quizartinib retains its antileukemic activity in this resistant context. nih.gov This enhanced potency and selectivity are attributed to its specific mechanism of action as a type II inhibitor. hematologyandoncology.net
| Compound | IC50 (nM) |
|---|---|
| Quizartinib | 3.61 - 9.23 |
| Midostaurin | 45.09 - 106.00 |
| Gilteritinib | 29.08 - 49.31 |
Quizartinib effectively engages its target, the FLT3 receptor, leading to potent inhibition of its kinase activity. drugbank.com In FLT3-ITD positive cell lines like MV4-11, quizartinib treatment leads to a concentration-dependent inhibition of FLT3 autophosphorylation, with a reported IC50 of 0.50 nM. nih.govresearchgate.net This action prevents the constitutive activation of the receptor. nih.gov The inhibition of FLT3 phosphorylation subsequently blocks the activation of downstream signaling molecules that are critical for leukemic cell survival and proliferation, including STAT5, MEK1/2, ERK1/2, and AKT. nih.govresearchgate.net Studies have also shown that the inhibitory effect of quizartinib on FLT3 signaling is durable, persisting for up to 24 hours after the compound is removed from the cell culture. researchgate.net
In Vivo Preclinical Model Investigations
The in vitro efficacy of quizartinib has been successfully translated into in vivo preclinical models. In murine xenograft models established by implanting FLT3-ITD positive MV4-11 cells, oral administration of quizartinib demonstrated significant antitumor activity. nih.govrndsystems.comnih.gov Treatment with quizartinib resulted in dose-dependent inhibition of tumor growth. nih.govresearchgate.net In these models, tumor regression was observed at specific dose levels without causing severe body weight loss in the animals, indicating a favorable therapeutic window. nih.govnih.gov The compound and its active metabolite, AC886, showed similar potent antitumor effects in the MV4-11 xenograft model. nih.govresearchgate.net This robust in vivo activity provided a strong rationale for the clinical development of quizartinib for the treatment of FLT3-ITD positive AML. drugbank.com
Comparative Efficacy and Tumor Growth Inhibition in Animal Models
Quizartinib monohydrochloride has demonstrated significant antitumor activity in preclinical animal models of acute myeloid leukemia (AML), particularly those harboring FLT3-ITD mutations. In mouse xenograft models using human FLT3-ITD-positive AML cell lines, such as MV4-11, quizartinib administration led to marked, dose-dependent inhibition of tumor growth. nih.gov Studies have shown that oral administration of quizartinib resulted in tumor regression at doses of 1 mg/kg and higher. nih.govnih.govresearchgate.net
The compound and its active metabolite, AC886, produced similar and substantial inhibitory effects on tumor progression in these models. nih.gov Furthermore, in comparative studies, quizartinib demonstrated potent antitumor activity in mouse xenograft models that were resistant to the FLT3 inhibitor midostaurin, suggesting its potential efficacy in a refractory setting. nih.govnih.govresearchgate.net When combined with standard chemotherapy agents like cytarabine (B982) and daunorubicin (B1662515) in an MV4-11 mouse xenograft model, the combination regimen showed superior antitumor activity compared to chemotherapy alone. nih.gov
| Model System | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Mouse Xenograft | MV4-11 (FLT3-ITD+) | Marked and dose-dependent inhibition of tumor growth. | nih.gov |
| Mouse Xenograft | FLT3-ITD mutated tumors | Tumor regression observed at doses of ≥1 mg/kg. | nih.govnih.gov |
| Mouse Xenograft | Midostaurin-resistant MOLM-14 | Potent antitumor activity observed where midostaurin showed no significant effect. | nih.govresearchgate.net |
| Mouse Xenograft | MV4-11 (FLT3-ITD+) | Combination with cytarabine and daunorubicin demonstrated superior antitumor activity over chemotherapy alone. | nih.gov |
Kinase Selectivity Profiling and Off-Target Activity
Quizartinib has been characterized as a highly selective kinase inhibitor. nih.govnih.govresearchgate.net Its selectivity has been extensively evaluated against large panels of kinases, in some cases over 400 nonmutant kinases. nih.govnih.govresearchgate.netresearchgate.net In these comprehensive profiling studies, quizartinib demonstrated the greatest binding affinity for FMS-like tyrosine kinase 3 (FLT3). nih.govresearchgate.net
Results from a kinome scan measuring binding affinity (Kd) against 404 nonmutant kinases revealed that quizartinib bound to only two kinases, FLT3 and KIT, with a Kd value of less than 10 nM. nih.govresearchgate.netresearchgate.net Furthermore, quizartinib and its active metabolite, AC886, each bound to only seven other kinases with a Kd value of less than 100 nM. nih.govresearchgate.net This high degree of selectivity distinguishes it from other FLT3 inhibitors, such as sorafenib (B1663141) and midostaurin, which have been shown to bind a larger number of kinases with high affinity under the same experimental conditions. nih.gov This focused activity profile underscores its design as a specific FLT3 inhibitor.
| Kinase | Binding Affinity (Kd) | Comment | Reference |
|---|---|---|---|
| FLT3 | <10 nM | Primary target; highest binding affinity. | nih.govresearchgate.net |
| KIT | <10 nM | The only other kinase bound with a Kd <10 nM. | nih.govresearchgate.net |
| Other Kinases | <100 nM | Quizartinib and AC886 each bound to 7 other kinases with this affinity. | nih.govresearchgate.net |
While highly selective for FLT3, quizartinib also demonstrates inhibitory activity against other structurally related class III receptor tyrosine kinases, including KIT, platelet-derived growth factor receptor (PDGFR), colony-stimulating factor 1 receptor (CSF1R), and RET. nih.govresearchgate.netnih.gov Preclinical studies have confirmed that quizartinib targets these additional receptors, though generally with a lower affinity compared to its primary target, FLT3. researchgate.net
Mechanisms of Resistance to Quizartinib Monohydrochloride
Tumor-Intrinsic Resistance Mechanisms
Intrinsic resistance mechanisms originate from genetic alterations within the leukemic cells that either prevent the drug from binding to its target or activate alternative survival pathways.
A primary mechanism of acquired resistance to quizartinib (B1680412) involves the emergence of secondary point mutations within the FLT3 tyrosine kinase domain (TKD). mdpi.com Quizartinib is a type II inhibitor, meaning it binds to the inactive conformation of the FLT3 kinase. nih.gov Secondary mutations, particularly at the D835 residue in the activation loop, destabilize this inactive conformation, locking the kinase in an active state and thereby preventing quizartinib from binding effectively. nih.govnih.govmdpi.com
Studies have shown that in patients who relapse on quizartinib therapy, a significant proportion develop mutations at the D835 residue (e.g., D835V, D835Y, D835F). mdpi.comnih.gov In fact, approximately 20% of patients treated with quizartinib lose their response due to the emergence of a D835 mutation. hematologyandoncology.net In addition to the D835 residue, mutations at other sites within the TKD, such as Y842, have also been reported to confer resistance. mdpi.com
Another critical site for resistance mutations is the "gatekeeper" residue, F691. mdpi.com The F691L mutation has been shown to cause universal resistance to nearly all currently available FLT3 inhibitors, including both type I and type II agents. nih.govnih.gov These on-target mutations highlight the strong selective pressure exerted by quizartinib, leading to the evolution of leukemic clones that are no longer susceptible to its inhibitory action.
Table 1: Key Secondary FLT3-TKD Mutations Conferring Resistance to Quizartinib
| Mutation Site | Specific Examples | Mechanism of Resistance | Reference |
|---|---|---|---|
| Activation Loop | D835Y, D835V, D835F | Stabilizes the active kinase conformation, preventing binding of type II inhibitors like quizartinib. | nih.govmdpi.com |
| Activation Loop | Y842 | Contributes to resistance against type II inhibitors. | mdpi.com |
| Gatekeeper Residue | F691L | Confers broad resistance to both type I and type II FLT3 inhibitors. | nih.govnih.gov |
Acute myeloid leukemia is characterized by significant clonal heterogeneity, meaning the tumor is composed of multiple subpopulations of cells with distinct genetic profiles. nih.gov Resistance to quizartinib is not always driven by the acquisition of new FLT3 mutations. Instead, therapy can select for minor, pre-existing subclones that harbor other oncogenic mutations capable of driving cell survival independently of FLT3 signaling. mdpi.com
Single-cell analysis of samples from patients who relapsed on quizartinib has revealed polyclonal mechanisms of resistance. nih.gov This means that at the time of relapse, multiple resistant clones can be present, some with secondary FLT3 mutations and others without. mdpi.comnih.gov These non-FLT3 driven clones may rely on mutations in genes that activate parallel or downstream signaling pathways, such as the RAS/MAPK pathway (e.g., NRAS mutations). nih.govnih.gov The loss of the primary FLT3-ITD mutation at relapse has also been observed, further suggesting a switch to alternative "off-target" survival pathways. mdpi.com
Most patients with FLT3-ITD mutations continue to have a wild-type FLT3 allele. nih.gov The wild-type FLT3 receptor is relatively resistant to inhibitors but remains sensitive to its natural activator, the FLT3 ligand (FL). nih.gov The presence of exogenous FLT3 ligand can augment the protective effect of the microenvironment against quizartinib. nih.gov This is achieved primarily by shifting the dose-response curve, meaning a higher concentration of the drug is required to achieve the same level of inhibition. nih.gov This ligand-dependent activation of the wild-type receptor can provide a survival signal that bypasses the inhibition of the mutated FLT3-ITD receptor.
Extrinsic and Bone Marrow Microenvironment-Mediated Resistance
The bone marrow microenvironment acts as a sanctuary for leukemic cells, providing protection from therapeutic agents through a complex interplay of cell-to-cell interactions and secreted factors. nih.govnih.gov This extrinsic resistance is a major reason for the discrepancy often seen between the clearance of leukemic blasts from the peripheral blood and their persistence in the bone marrow. nih.gov
Bone marrow stromal cells are a key component of this protective niche. nih.gov Co-culture of FLT3-ITD AML cells with bone marrow stroma has been shown to protect the cancer cells from quizartinib-induced apoptosis. nih.govnih.gov This protection is mediated through both direct cell-cell contact and the secretion of soluble factors. nih.gov
One of the critical downstream signaling pathways mediating this protective effect is the extracellular regulated kinase (ERK) pathway. nih.govnih.gov While quizartinib effectively inhibits FLT3, stromal co-culture leads to the persistent activation of ERK, which promotes cell survival. nih.gov In contrast to the clearance of leukemic cells in suspension cultures, those co-cultured with stroma often undergo cell cycle arrest rather than apoptosis, even at high concentrations of quizartinib. nih.gov This stromal-mediated resistance can be partially overcome by inhibiting MEK, a key kinase in the ERK pathway. nih.gov Furthermore, stromal cells may contribute to a "biochemical sanctuary" by expressing drug-metabolizing enzymes like CYP3A4, which could potentially lower local concentrations of FLT3 inhibitors. nih.gov
The bone marrow niche is naturally a hypoxic (low oxygen) environment, which is another well-established factor in drug resistance. nih.govashpublications.org Hypoxia has been shown to limit the cytotoxic effects of quizartinib on FLT3-ITD mutated AML cells. ashpublications.orgresearcher.life Studies have demonstrated that leukemic cells are significantly less susceptible to quizartinib under hypoxic conditions (1% O2) compared to normoxic conditions (21% O2). ashpublications.org
This resistance is not due to a failure of quizartinib to inhibit FLT3 signaling, as the drug remains effective at its primary target even in low oxygen. ashpublications.org Instead, hypoxia-driven resistance involves the activation of alternative pro-survival signaling. nih.gov Convergent signals from the hematopoietic microenvironment, including hypoxia and cytokines, can drive the expression and activation of the AXL receptor tyrosine kinase. nih.govhaematologica.org Upregulation of AXL provides a bypass mechanism that sustains pro-survival signals, allowing leukemic cells to evade quizartinib-induced cell death specifically within the bone marrow niche. nih.govhaematologica.org
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| Crenolanib (B1684632) |
| Cytarabine (B982) |
| Everolimus (B549166) |
| Fedratinib |
| FF-10101 |
| Gilteritinib (B612023) |
| Ibudilast |
| Linifanib |
| Midostaurin (B1676583) |
| PD0325901 |
| Ponatinib |
| Quizartinib monohydrochloride |
| Sorafenib (B1663141) |
Cytokine and Growth Factor Secretion by Microenvironmental Cells (e.g., FGF2, CXCL12)
The bone marrow microenvironment can confer protection from a wide range of drugs, including quizartinib. biorxiv.orgelifesciences.org This protection is partly mediated by the secretion of various cytokines and growth factors that can activate pro-survival signaling in AML cells, rendering them less dependent on the FLT3 pathway.
Fibroblast Growth Factor 2 (FGF2): Secreted by mesenchymal stromal cells in the bone marrow, FGF2 has been identified as a key factor in promoting resistance to FLT3 inhibitors. aacrjournals.orgnih.gov Studies have shown that FGF2 can protect FLT3-ITD positive AML cells from quizartinib. aacrjournals.orgnih.gov This extrinsic protection can provide a window for the eventual development of ligand-independent resistance mechanisms, such as acquired genetic mutations. aacrjournals.orgnih.gov In patients with FLT3-ITD-positive AML treated with quizartinib, FGF2 expression in bone marrow stromal cells was observed to increase, peaking before clinical relapse and the detection of resistance mutations. nih.gov
Chemokine (C-X-C motif) Ligand 12 (CXCL12): The CXCL12/CXCR4 signaling axis also plays a paradoxical role in quizartinib resistance. The chemokine CXCL12, present in the bone marrow niche, can exert a protective effect on FLT3-ITD positive cells against quizartinib-induced apoptosis. nih.gov However, the magnitude of this effect is complex; low concentrations of CXCL12 offered significant protection, while very high concentrations were less effective or even detrimental to cell viability. nih.gov This signaling pathway's contribution to resistance is intricately linked to the transcription factor RUNX1. nih.gov
Activation of Alternative Signaling Pathways and Bypass Mechanisms
When the primary oncogenic driver, FLT3-ITD, is effectively inhibited by quizartinib, leukemic cells can adapt by activating alternative signaling pathways to ensure their survival and proliferation. These bypass mechanisms are a cornerstone of acquired resistance.
Upregulation of AXL Receptor Tyrosine Kinase Signaling
A significant bypass mechanism that hampers the efficacy of quizartinib involves the expression and activation of the AXL receptor tyrosine kinase. nih.govhaematologica.org Convergent signals originating from the hematopoietic microenvironment are key drivers of this resistance. nih.govhaematologica.org Both cytokines and hypoxia, hallmarks of the bone marrow niche, contribute to enhanced AXL expression. nih.gov Cytokines can sustain the phosphorylation of the transcription factor STAT5 in quizartinib-treated cells, which in turn enhances AXL expression by directly binding to its genomic sequence. nih.gov In xenograft mouse models, the inhibition of AXL has been shown to significantly increase the therapeutic response of FLT3-ITD cells to quizartinib, specifically within the bone marrow environment. nih.govhaematologica.org This highlights AXL signaling as a critical, niche-specific bypass pathway. nih.gov
| Factor | Role in AXL-Mediated Resistance | Source |
| Microenvironment | Drives expression and activation of AXL. | nih.govhaematologica.org |
| Cytokines | Sustain STAT5 phosphorylation, leading to increased AXL expression. | nih.gov |
| Hypoxia | Enhances AXL expression. | nih.gov |
| STAT5 | Directly binds to the AXL gene to promote its expression. | nih.gov |
Activation of Fibroblast Growth Factor Receptor 1 (FGFR1) and Downstream MAPK Signaling
The resistance conferred by FGF2 is mediated through its receptor, FGFR1. aacrjournals.orgnih.gov FGF2 secreted by stromal cells binds to FGFR1 on the surface of leukemia cells, which triggers the activation of the downstream MAPK signaling pathway. aacrjournals.orgnih.gov This reactivation of MAPK signaling allows the cancer cells to bypass the blockade of the FLT3 pathway by quizartinib, thereby promoting cell survival and drug resistance. aacrjournals.org This mechanism illustrates a classic example of extrinsic resistance, where microenvironmental factors activate a parallel signaling cascade to circumvent targeted therapy. aacrjournals.orgnih.gov
Aberrant Activation of the mTOR Pathway
Another critical bypass mechanism involves the aberrant activation of the mTOR pathway, which is linked to the regulation of oxidative phosphorylation. biorxiv.orgelifesciences.org Research demonstrates that the bone marrow microenvironment protects AML cells from apoptosis following FLT3 inhibition by activating ATM (Ataxia-Telangiectasia Mutated) kinase. elifesciences.org This marrow-mediated ATM activation subsequently upregulates oxidative phosphorylation through mTOR signaling. biorxiv.orgelifesciences.org The mTOR pathway is essential for maintaining protein translation, with a selective enrichment of transcripts for oxidative phosphorylation, despite the inhibition of FLT3. elifesciences.org In preclinical xenograft models, AML cells located in the marrow were highly resistant to quizartinib monotherapy. biorxiv.orgelifesciences.org However, combining quizartinib with the mTOR inhibitor everolimus led to a profound reduction in tumor burden and successfully prevented relapse, underscoring the therapeutic relevance of this resistance pathway. elifesciences.org
| Pathway Component | Function in Resistance | Consequence |
| Bone Marrow Microenvironment | Protects leukemic cells from quizartinib. | biorxiv.orgelifesciences.org |
| ATM Kinase | Activated by marrow-mediated signals. | elifesciences.org |
| mTOR Signaling | Upregulates oxidative phosphorylation and maintains protein translation. | biorxiv.orgelifesciences.org |
| Everolimus (mTOR inhibitor) | When combined with quizartinib, overcomes resistance and reduces tumor burden. | elifesciences.org |
Role of RAS Mutations in Mediating Resistance
The acquisition of activating mutations in the RAS/MAPK pathway is a well-documented mechanism of resistance to FLT3 inhibitors. mdpi.comaacrjournals.orgnih.gov While much of the clinical data on this mechanism comes from studies of the FLT3 inhibitor gilteritinib, it represents a fundamental bypass route relevant to quizartinib. aacrjournals.orgnih.gov When FLT3 signaling is suppressed, leukemic clones can emerge that have acquired mutations in genes such as NRAS or KRAS. mdpi.comaacrjournals.org These mutations lead to constitutive activation of the RAS/MAPK pathway, downstream of FLT3, rendering the cells independent of FLT3 signaling for their growth and survival. nih.gov This clonal evolution under the selective pressure of the FLT3 inhibitor is a common cause of clinical relapse. mdpi.comaacrjournals.org
Impact of RUNX1 Overexpression
The transcription factor RUNX1 has been identified as a key regulator of resistance to quizartinib, particularly in the context of CXCL12/CXCR4 signaling. nih.gov The level of RUNX1 expression can determine the cellular response to quizartinib in the presence of CXCL12. nih.gov In cells with low surface expression of the CXCL12 receptor, CXCR4, CXCL12 enhanced survival and was associated with higher levels of RUNX1 expression. nih.gov Silencing RUNX1 in these cells partially negated the protective effect of CXCL12 and abrogated resistance to quizartinib. nih.gov Conversely, ectopic overexpression of RUNX1 was able to restore resistance in cells that were otherwise sensitive. nih.gov These findings indicate that CXCR4 signaling, depending on its magnitude, regulates quizartinib resistance in FLT3-ITD positive cells via RUNX1. nih.gov
Disruption of the Proteostasis Network and HSP70 Chaperone Family
The cellular protein homeostasis, or proteostasis, network is a complex and highly regulated system responsible for the synthesis, folding, trafficking, and degradation of proteins. mdpi.comnih.gov This network is critical for maintaining cellular health and function, particularly in cancer cells which often experience high levels of proteotoxic stress due to increased protein synthesis and accumulation of misfolded or abnormal proteins. nih.govresearchgate.net A key component of the proteostasis network is the family of heat shock proteins (HSPs), which act as molecular chaperones to facilitate protein folding, prevent protein aggregation, and target damaged proteins for degradation. nih.govmorimotolab.org
Recent research has identified the disruption of the proteostasis network, with a particular emphasis on the Heat Shock Protein 70 (HSP70) chaperone family, as a significant mechanism of resistance to this compound in Acute Myeloid Leukemia (AML) with FLT3-ITD mutations. nih.govhku.hknih.gov Tumor cells, including those in AML, are more reliant on HSPs than normal cells to stabilize oncoproteins and maintain survival signaling pathways. nih.gov
The chaperone system, including HSP70 and HSP90, plays a crucial role in the proper folding and stability of a variety of client proteins, including those involved in oncogenic signaling pathways. nih.gov In the context of FLT3-ITD positive AML, HSP70 has been shown to interact with and stabilize the FLT3-ITD protein. nih.gov This stabilization is critical for the survival and proliferation of the leukemia cells.
Studies have demonstrated that high expression of HSP70 is associated with a poor prognosis in AML. nih.govnih.gov The reliance of FLT3-ITD positive AML cells on HSP70 for survival presents a therapeutic vulnerability. It has been shown that targeting HSP70 can lead to the degradation of the FLT3-ITD protein, thereby overcoming resistance to FLT3 inhibitors like Quizartinib. nih.govnih.gov
A novel HSP70 inhibitor, QL47, has been shown to irreversibly bind to HSP70, inhibiting its refolding activity. cas.cn This action leads to the degradation of the FLT3-ITD protein and inhibits the proliferation of FLT3-ITD positive AML cells. cas.cn This suggests that the upregulation and activity of the HSP70 chaperone system can contribute to Quizartinib resistance by maintaining the stability of the target protein, FLT3-ITD.
The disruption of the broader proteostasis network has also been implicated in resistance. Transcriptome analysis of AML cells treated with a combination of Quizartinib and Omacetaxine Mepesuccinate revealed a disruption of the HSP70 chaperone family and the proteostasis network, which was associated with increased protein aggregate formation. hku.hk This disruption of the proteostasis network, coupled with HSP70 inhibition, led to a cascade of events including the production of reactive oxygen species (ROS), DNA damage, and ultimately apoptosis of the cancer cells. hku.hk
The table below summarizes the key proteins and their roles in the context of Quizartinib resistance and the proteostasis network.
| Protein/Family | Role in Proteostasis | Implication in Quizartinib Resistance |
| Proteostasis Network | Maintains cellular protein homeostasis through protein synthesis, folding, and degradation. mdpi.comnih.gov | Disruption can lead to cellular stress and apoptosis, potentially overcoming resistance. hku.hk |
| HSP70 Chaperone Family | A key molecular chaperone that assists in the folding of client proteins and prevents their aggregation. nih.govmorimotolab.org | High expression is linked to poor prognosis in AML; stabilizes the FLT3-ITD protein, contributing to resistance. nih.govnih.gov |
| FLT3-ITD | An oncogenic driver mutation in AML and the primary target of Quizartinib. | Its stability is maintained by HSP70, and its degradation can be induced by HSP70 inhibition, thus overcoming resistance. nih.govcas.cn |
| HSP90 | Another crucial chaperone protein that works in concert with HSP70 to facilitate the folding of client proteins. nih.gov | Plays a role in maintaining cellular proteostasis in cancer cells. nih.gov |
Strategies to Overcome Resistance to Quizartinib Monohydrochloride: Preclinical Investigations
Rationale for Combination Therapies Based on Resistance Mechanisms
The development of resistance to quizartinib (B1680412) is a complex process driven by diverse molecular mechanisms. This heterogeneity is the primary rationale for investigating combination therapies. Preclinical models have shown that resistance can arise from both "on-target" and "off-target" alterations. researchgate.net
On-target resistance most commonly involves the acquisition of secondary point mutations within the FLT3 kinase domain, which interfere with quizartinib binding. Mutations at the activation loop residue D835 or the "gatekeeper" residue F691 are frequently identified in patients who relapse on quizartinib therapy. nih.gov
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling, allowing leukemia cells to survive and proliferate despite effective FLT3 inhibition. nih.gov Single-cell analysis has revealed that quizartinib can drive the selection of clones with mutations in signaling pathways such as the Ras pathway. researchgate.net Other identified bypass mechanisms include sustained phosphorylation of STAT5, upregulation of the AXL receptor tyrosine kinase, and activation of CXCR4 signaling. nih.gov The presence of multiple, co-existing resistance mechanisms, known as polyclonal resistance, within the same patient underscores the need for multi-pronged therapeutic strategies. researchgate.net
Preclinical Evaluation of Quizartinib Combinations with Other Therapeutic Agents
Based on the understanding of these resistance mechanisms, numerous preclinical studies have evaluated quizartinib in combination with other therapeutic agents to enhance its efficacy and prevent relapse.
The combination of FLT3 inhibitors with hypomethylating agents like azacitidine has been explored based on the rationale of targeting epigenetic dysregulation in AML. While clinical studies have suggested that this combination may improve response rates and survival, preclinical investigations into the direct synergistic or antagonistic effects have yielded complex results. nih.govtheoncologynurse.com One preclinical study that calculated dose-response matrices of the drug combination in human AML cells found that the interaction between quizartinib and azacitidine was antagonistic. nih.gov This finding suggests that the clinical benefits observed may not stem from direct synergistic cytotoxicity but could involve other mechanisms, warranting further investigation.
A strong preclinical rationale supports the combination of quizartinib with the BCL-2 inhibitor venetoclax (B612062). FLT3-ITD signaling has been shown to modulate the expression of BCL-2 family proteins, and its inhibition with quizartinib primes AML cells for BCL-2 dependence, creating a vulnerability that can be exploited by venetoclax. nih.gov
Preclinical studies have consistently demonstrated synergistic activity. nih.gov In multiple FLT3-ITD+ xenograft models, the combination of quizartinib and venetoclax resulted in significantly greater anti-tumor efficacy and prolonged survival compared to either agent alone. nih.govnih.gov For instance, in a patient-derived FLT3-ITD+ xenograft model, co-treatment with quizartinib and venetoclax showed greater anti-tumor activity in the tumor microenvironment than either monotherapy. nih.gov
| Xenograft Model | Treatment Group | Outcome Measure | Result | Citation |
|---|---|---|---|---|
| MV4;11 (Cell Line) | Quizartinib + Venetoclax | Median Survival | Significantly prolonged vs. monotherapy | nih.gov |
| Molm13 (Cell Line) | Quizartinib + Venetoclax | Median Survival | Significantly prolonged vs. monotherapy | nih.gov |
| Patient-Derived (FLT3-ITD+) | Quizartinib + Venetoclax | Tumor Burden (Spleen Weight) | Significantly reduced vs. monotherapy | nih.gov |
| Patient-Derived (FLT3-ITD+) | Quizartinib + Venetoclax | Survival | Prolonged vs. monotherapy | nih.gov |
The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade activated by FLT3-ITD. clinicaltrials.gov Its role in cell growth and survival makes it an attractive target for combination therapy to overcome quizartinib resistance. Preclinical studies have investigated the efficacy of combining quizartinib with inhibitors of this pathway.
In one study, the combination of quizartinib with the pan-PI3K inhibitor BAY-806946 was evaluated in FLT3-ITD cell lines and primary AML patient cells. unimore.it The results showed that BAY-806946 enhanced the cytotoxicity of quizartinib. unimore.it Notably, this combination was particularly effective at eliminating CD34+ CD38- leukemia stem cells, a population often implicated in relapse, while sparing normal hematopoietic stem cells. unimore.it This suggests that vertical inhibition of the FLT3/PI3K axis could be a potent strategy to overcome resistance. unimore.it
| Cell Model | Treatment | Key Finding | Citation |
|---|---|---|---|
| FLT3-ITD AML Cell Lines (MOLM-13, MV4-11) | Quizartinib + BAY-806946 | Enhanced growth inhibition and apoptosis | unimore.it |
| Primary FLT3-ITD AML Cells | Quizartinib + BAY-806946 | Enhanced cytotoxicity | unimore.it |
| Primary AML CD34+ CD38- Leukemia Stem Cells | Quizartinib + BAY-806946 | Increased ability to kill leukemia stem cells | unimore.it |
| Normal Hematopoietic Stem Cells | Quizartinib + BAY-806946 | Spared from cytotoxic effects | unimore.it |
Targeting Aurora kinases, which are involved in cell cycle regulation, represents another strategy to overcome quizartinib resistance, particularly resistance mediated by on-target FLT3 mutations. CCT241736 is a potent, orally bioavailable dual inhibitor of both FLT3 and Aurora kinases. hku.hknih.gov
Preclinical studies have demonstrated that CCT241736 is highly effective against quizartinib-resistant AML. hku.hkresearchgate.net In both in vitro and in vivo models, AML cells with secondary FLT3 tyrosine kinase domain (TKD) mutations (e.g., D835Y and F691L) showed high resistance to quizartinib but remained sensitive to CCT241736. hku.hknih.gov Furthermore, CCT241736 was shown to induce apoptosis in primary samples from AML patients who had relapsed on quizartinib, highlighting its potential to overcome clinically relevant resistance. hku.hk
| Model System | Resistance Mechanism | Effect of CCT241736 | Citation |
|---|---|---|---|
| FLT3-ITD+ AML Cell Line (In Vitro) | Secondary FLT3-TKD Mutations (D835Y, F691L) | High sensitivity (overcomes resistance) | hku.hk |
| FLT3-ITD-TKD Human Tumor Xenograft (In Vivo) | Secondary FLT3-TKD Mutations | Significant inhibition of tumor growth | nih.govhku.hk |
| Primary AML Samples from Quizartinib-Relapsed Patients | Clinical Resistance | Induces apoptosis | hku.hk |
Targeting cellular protein synthesis, or proteostasis, has been identified as a key vulnerability in FLT3-ITD AML. hku.hkconfex.com This has led to the preclinical investigation of combining quizartinib with the protein synthesis inhibitor omacetaxine mepesuccinate (a combination referred to as QUIZOM).
Preclinical research demonstrated that the QUIZOM combination has a strong anti-leukemic effect. hku.hk It was shown to be effective in both in vitro studies using FLT3-ITD AML cell lines and in in vivo xenotransplantation models. hku.hk Transcriptome analysis revealed that the combination disrupts the proteostasis network, leading to the formation of protein aggregates, DNA damage, and ultimately apoptosis. hku.hk These promising preclinical findings provided the foundation for clinical trials investigating this novel combination. clinicaltrials.govhku.hk
Development and Preclinical Testing of Next-Generation FLT3 Inhibitors
The emergence of resistance to quizartinib monohydrochloride, a potent second-generation type II FLT3 inhibitor, has spurred the development of next-generation inhibitors designed to overcome these resistance mechanisms. Preclinical investigations have focused on agents with broader activity against various FMS-like tyrosine kinase 3 (FLT3) mutations, particularly those affecting the tyrosine kinase domain (TKD) that confer resistance to type II inhibitors. These next-generation inhibitors are primarily type I inhibitors, which bind to the active conformation of the FLT3 kinase, allowing them to inhibit both FLT3-ITD and FLT3-TKD mutations.
Gilteritinib is a next-generation FLT3 inhibitor that has demonstrated potent activity against a wide range of FLT3 mutations, including those that confer resistance to quizartinib. nih.gov Preclinical studies have shown that gilteritinib effectively inhibits FLT3 autophosphorylation in cells expressing various FLT3-TKD point mutations (TKD-PMs) that are resistant to quizartinib. nih.gov In contrast to quizartinib, whose inhibitory effects are diminished against most FLT3-TKD-PMs, gilteritinib has shown similar or superior growth inhibition against cells with these mutations compared to cells with only the FLT3-ITD mutation. tandfonline.com
In preclinical models using Ba/F3 cells, gilteritinib demonstrated inhibitory activity against common TKD mutations known to confer resistance to type II inhibitors like quizartinib. nih.gov Specifically, it has shown efficacy against mutations at the D835 residue. tandfonline.com Furthermore, gilteritinib has also shown activity against the F691 "gatekeeper" mutation, although at a higher 50% inhibitory concentration (IC50) compared to other mutations. nih.gov In a xenograft mouse model with cells expressing FLT3-TKD-PM, gilteritinib exhibited a potent antitumor effect, while the efficacy of quizartinib was significantly reduced. tandfonline.com
Crenolanib is another potent type I FLT3 inhibitor that has been investigated for its activity against quizartinib-resistant mutations. nih.gov Preclinical studies have highlighted its efficacy against FLT3-ITD and, notably, against resistance-conferring point mutations in the TKD, such as the D835 mutation. nih.govresearchgate.net In preclinical models, crenolanib has demonstrated superior cytotoxic effects against cell lines and primary patient blasts with D835 mutations when compared to quizartinib. researchgate.net
The ability of crenolanib to inhibit FLT3 with D835 mutations is a key advantage, as these mutations are a common mechanism of acquired resistance to type II FLT3 inhibitors. nih.gov In vitro and in vivo preclinical data have shown that crenolanib is effective against FLT3-ITD mutations that have acquired secondary KD mutations, suggesting its potential as a therapeutic option for patients who have developed resistance to other FLT3 inhibitors. nih.gov
FF-10101
FF-10101 is a novel, irreversible FLT3 inhibitor that covalently binds to the FLT3 kinase. ashpublications.orgnih.gov This unique mechanism of action allows it to be active against a broad range of FLT3 mutations, including those that are resistant to quizartinib. ashpublications.orgnih.gov Preclinical studies have demonstrated that FF-10101 has potent growth inhibitory effects on cells harboring quizartinib-resistant mutations at the D835, Y842, and F691 residues within the FLT3 kinase domain. nih.gov
In mouse subcutaneous implantation models, orally administered FF-10101 showed significant tumor growth inhibition in cells expressing FLT3-ITD-D835Y and FLT3-ITD-F691L mutations. nih.gov Further preclinical testing has confirmed its activity against an expanded panel of clinically identified FLT3 mutations associated with resistance to other FLT3 inhibitors. nih.gov However, it is susceptible to resistance from mutations at the C695 residue, which is the site of its covalent binding. ashpublications.org
LT-171-861
LT-171-861 is a novel and potent FLT3 inhibitor that has shown promising preclinical efficacy in treating FLT3-mutant acute myeloid leukemia. nih.govnih.gov In preclinical studies, LT-171-861 has demonstrated the ability to overcome known drug resistance induced by mutations such as FLT3-ITD/F691L and FLT3-ITD/D835Y. nih.gov It has shown strong inhibitory activity against BaF3 cells expressing a variety of FLT3 mutations, including ITD, ITD-D835Y, ITD-N676D, ITD-Y842C, ITD-F691L, and D835Y. nih.gov
The development of LT-171-861 and other next-generation inhibitors is a critical strategy to address the challenge of acquired resistance to quizartinib. These agents, with their broader spectrum of activity against various FLT3 mutations, hold the potential to provide more durable responses in patients with FLT3-mutated AML.
Preclinical Inhibitory Activity of Next-Generation FLT3 Inhibitors
The following tables summarize the preclinical data on the inhibitory concentrations (IC50) of various next-generation FLT3 inhibitors against wild-type FLT3 and different FLT3 mutations, including those known to confer resistance to quizartinib.
Table 1: Comparative IC50 Values of FLT3 Inhibitors in Ba/F3 Cell Lines (nM)
| Compound | FLT3-WT | FLT3-ITD | FLT3-ITD + D835Y | FLT3-ITD + F691L |
| Quizartinib | 6.3 researchgate.net | 0.4 researchgate.net | Resistant tandfonline.com | Resistant nih.gov |
| Gilteritinib | 19.7 researchgate.net | 9.2 researchgate.net | Active tandfonline.com | 8-14 fold increase vs ITD aacrjournals.org |
| FF-10101 | - | 3.1 ashpublications.org | Active nih.gov | 8-fold increase vs ITD aacrjournals.org |
| LT-171-861 | - | Active nih.gov | Active nih.gov | Active nih.gov |
Table 2: Inhibitory Activity Against Specific Quizartinib-Resistant Mutations
| Compound | FLT3-D835Y | FLT3-ITD + N676D | FLT3-ITD + Y842C |
| Quizartinib | Resistant nih.gov | - | Resistant nih.gov |
| Gilteritinib | Active tandfonline.com | - | - |
| Crenolanib | Active researchgate.net | - | Active nih.gov |
| FF-10101 | Active nih.gov | - | Active nih.gov |
| LT-171-861 | Active nih.gov | Active nih.gov | Active nih.gov |
Biomarker Discovery and Predictive Models for Quizartinib Monohydrochloride Sensitivity
Identification of Genetic Signatures Correlated with Quizartinib (B1680412) Response
Genetic signatures serve as crucial tools in predicting the efficacy of targeted therapies. For Quizartinib, the focus has been on mutations in the FLT3 gene and broader gene expression patterns that mimic the signaling output of these mutations.
While FLT3-ITD mutations are a clear indicator for Quizartinib therapy, research has revealed that some patients with wild-type (non-mutated) FLT3 can also benefit from the drug. This has led to the discovery of an "FLT3-like" gene expression signature. bloodcancerstoday.comashpublications.orgconfex.com This signature was identified in a subset of AML patients who lack FLT3 mutations but whose gene expression profiles cluster with those of patients who are FLT3-mutated. ashpublications.orgashpublications.org
This FLT3-like signature, comprising 595 genes, provides a potential biomarker to extend the application of Quizartinib to a broader AML population beyond those with the FLT3-ITD mutation. ashpublications.orgresearchgate.net The predictive value of this signature appears to be independent of other common mutations like NPM1 and DNMT3A. ashpublications.orgconfex.com These findings support using the FLT3-like signature as a valuable tool for personalizing AML treatment. bloodcancerstoday.comashpublications.org
| Marker Type | Specific Marker | Significance in AML | Relevance to Quizartinib |
|---|---|---|---|
| Primary Genetic Mutation | FLT3-ITD | Present in ~20-25% of adult AML; associated with poor prognosis. | Primary molecular biomarker indicating high sensitivity to Quizartinib. |
| Gene Expression Signature | FLT3-like Signature | Identified in a subset of FLT3 wild-type AML patients. | Predicts response to Quizartinib in patients without FLT3-ITD mutations. |
Q & A
Q. What are the optimal storage conditions for Quizartinib monohydrochloride to ensure chemical stability in laboratory settings?
this compound should be stored in a tightly sealed container at -20°C for long-term stability (up to 3 years) and 4°C for short-term use (up to 2 years). Solvent-based formulations stored at -80°C retain stability for 1 year, while -20°C is suitable for 6 months. Avoid exposure to direct sunlight, moisture, and heat sources to prevent degradation .
Q. How should researchers mitigate occupational exposure risks during in vitro handling of this compound?
Use full personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles. Work in a fume hood with adequate ventilation to avoid inhalation of aerosols or dust. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for ≥15 minutes and seek medical evaluation .
Q. What experimental design considerations are critical for assessing Quizartinib's FLT3 inhibition efficacy in AML cell lines?
- Use FLT3-ITD-mutated cell lines (e.g., MV4-11) as primary models, with wild-type FLT3 lines (e.g., HL-60) as controls.
- Include dose-response curves (typical range: 1–100 nM) to determine IC50 values.
- Monitor phosphorylation of FLT3 and downstream targets (STAT5, MAPK) via Western blotting at 4-hour post-treatment to capture peak inhibition .
Q. How can researchers validate the purity of synthesized this compound batches?
Perform HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard. Purity thresholds should exceed 98% , with impurities documented via mass spectrometry. For solvent residues, use gas chromatography to ensure compliance with ICH Q3C guidelines .
Advanced Research Questions
Q. What mechanisms underlie resistance to Quizartinib monotherapy in FLT3-ITD-positive AML, and how can they be experimentally modeled?
Resistance often arises from secondary FLT3 mutations (e.g., D835Y) or activation of parallel pathways (e.g., RAS/MAPK). To model this:
- Generate resistant cell lines via prolonged sublethal Quizartinib exposure (≥6 months).
- Perform whole-exome sequencing to identify acquired mutations.
- Validate using Ba/F3 cells transduced with mutant FLT3 variants to assess inhibitor sensitivity .
Q. How does the pharmacokinetic profile of Quizartinib influence dosing strategies in preclinical murine models?
Quizartinib exhibits a half-life of 73 hours in humans, but murine models require adjusted dosing due to faster metabolism. Administer oral doses at 10–30 mg/kg/day with plasma sampling at 2, 4, 8, 24, and 48 hours. Monitor the active metabolite AC886 (half-life: 119 hours), which contributes 60% of total FLT3 inhibitory activity .
Q. What mixed-methods approaches are suitable for evaluating Quizartinib's synergistic effects with other TKIs in combinatorial therapy?
- Quantitative : Use a Chou-Talalay synergy assay to calculate combination indices (CI < 1 indicates synergy).
- Qualitative : Conduct transcriptomic analysis (RNA-seq) to identify pathway crosstalk (e.g., c-Kit inhibition).
- Integrate data via convergent parallel design to prioritize combinations for in vivo validation .
Q. How can researchers address discrepancies in reported IC50 values for Quizartinib across different AML subtypes?
- Standardize assay conditions (e.g., serum concentration, cell density, incubation time).
- Use normalized viability metrics (e.g., CellTiter-Glo vs. Annexin V assays).
- Cross-validate findings with primary patient-derived xenograft (PDX) models to account for tumor heterogeneity .
Methodological Guidance
- Data Contradiction Analysis : When conflicting results arise (e.g., variable metabolite ratios), apply Bradford-Hill criteria to assess causality. Replicate experiments using orthogonal methods (e.g., LC-MS/MS for metabolite quantification vs. fluorometric assays) .
- Reproducibility : Document all synthesis steps, storage conditions, and cell culture protocols in supplementary materials using COPE guidelines. Share raw data via repositories like Figshare or Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
